molecular formula C5H10ClNO B2677636 3-Pyrrolidinone,5-methyl-,HCl CAS No. 1383734-93-7

3-Pyrrolidinone,5-methyl-,HCl

Cat. No. B2677636
M. Wt: 135.59
InChI Key: XQFHSNODCITTNM-UHFFFAOYSA-N
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Description

3-Pyrrolidinone,5-methyl-,HCl, also known as Pyrrolidin-3-one HCl, is a chemical compound with the molecular formula C4H8ClNO . It is a derivative of Pyrrolidine, which is an organic compound with the molecular formula (CH2)4NH . Pyrrolidine is a cyclic secondary amine, also classified as a saturated heterocycle .


Synthesis Analysis

Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200°C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst, which is supported on alumina . The synthesis of pyrrolidine-based organocatalysts has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 3-Pyrrolidinone,5-methyl-,HCl is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives have been shown to undergo various chemical reactions. For example, an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .

Scientific Research Applications

    Drug Discovery

    • Field : Medicinal Chemistry
    • Application : Pyrrolidine, a derivative of pyrrolidinone, is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It’s used to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase the three-dimensional (3D) coverage due to the non-planarity of the ring .
    • Method : The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
    • Results : Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported .

    Antimicrobial Activity

    • Field : Pharmacology
    • Application : Aqueous Lutrol® F127 system comprising N-methylpyrrolidin-2-one (NMP) showed antimicrobial effect against S. aureus, E. coli, and C. albicans .
    • Method : The method involves the use of an aqueous Lutrol® F127 system comprising N-methylpyrrolidin-2-one (NMP) .
    • Results : The system showed an antimicrobial effect in a dose-dependent manner with respect to NMP .

    Anticonvulsant Activity

    • Field : Pharmacology
    • Application : Certain 3-benzhydryl and 3-isopropyl derivatives have shown favorable protection in the scPTZ test, while 3-methyl and unsubstituted derivatives were more active in the MES test .
    • Method : The method involves the synthesis of 3-benzhydryl, 3-isopropyl, 3-methyl, and unsubstituted derivatives .
    • Results : The results showed that these derivatives have anticonvulsant activity .

    Inhibition of Ionotropic Glutamate Receptors

    • Field : Neuropharmacology
    • Application : 1,3,5-Triaryl-1H-pyridin-2-one derivatives could non-competitively inhibit the activity of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR), which is known as one type of ionotropic glutamate receptors (iGluRs) .
    • Method : The method involves the transformation of a compound to 1,3,5-triaryl-1H-pyridin-2-one derivatives .
    • Results : The results showed that these derivatives could non-competitively inhibit the activity of AMPAR .

    Anticancer Activity

    • Field : Oncology
    • Application : Certain pyrrole and pyrrolidine analogs have been found to have anticancer properties . For example, chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione and 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one are known to be competitive inhibitors of EGFR and VEGFR .
    • Method : The method involves the synthesis of these specific derivatives .
    • Results : The results showed that these derivatives have anticancer activity .

    Antibacterial, Antifungal, Antiparasitic and Anthelmintic Activities

    • Field : Pharmacology
    • Application : A number of pyrrolidine alkaloids have been shown to possess several important biological activities, including antibacterial, antifungal, antiparasitic and anthelmintic activities .
    • Method : The method involves the extraction and isolation of these alkaloids from various sources .
    • Results : The results showed that these alkaloids have antimicrobial and antiparasitic activities .

Future Directions

Pyrrolidine derivatives, including 3-Pyrrolidinone,5-methyl-,HCl, have shown promise in pharmacotherapy . They can be used for the future development of novel compounds active against different infections and diseases . The design of new pyrrolidine compounds with different biological profiles is a promising area of research .

properties

IUPAC Name

5-methylpyrrolidin-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-4-2-5(7)3-6-4;/h4,6H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFHSNODCITTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolidinone,5-methyl-,HCl

CAS RN

1383734-93-7
Record name 5-methylpyrrolidin-3-one hydrochloride
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